molecular formula C23H17N3O2S B12907057 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-71-9

3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12907057
CAS No.: 918154-71-9
M. Wt: 399.5 g/mol
InChI Key: ICSRBRCFIUMVGA-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxybenzo[d]thiazole and phenylquinazolinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-ethoxybenzoate under acidic conditions to form the intermediate 4-ethoxybenzo[d]thiazol-2-amine. This intermediate is then reacted with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of the ethoxybenzo[d]thiazole and phenylquinazolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

918154-71-9

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

3-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H17N3O2S/c1-2-28-18-13-8-14-19-20(18)25-23(29-19)26-21(15-9-4-3-5-10-15)24-17-12-7-6-11-16(17)22(26)27/h3-14H,2H2,1H3

InChI Key

ICSRBRCFIUMVGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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